molecular formula C23H26N2O4 B11605046 5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Cat. No.: B11605046
M. Wt: 394.5 g/mol
InChI Key: UQWSVJQDAOICJZ-UHFFFAOYSA-N
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Description

This compound belongs to the dihydro-2H-pyrrolo[3,4-d]isoxazole dione family, characterized by a bicyclic scaffold combining pyrrolidine and isoxazole rings. Key structural features include:

  • Position 5: A linear butyl chain (C₄H₉), contributing to hydrophobic interactions.
  • Position 3: A 4-methoxyphenyl group, introducing electron-donating properties via the methoxy substituent.
  • Position 2: A 2-methylphenyl (ortho-tolyl) group, providing steric bulk and modulating aromatic interactions.

The molecular formula is C₂₅H₂₆N₂O₅, with a molar mass of 434.49 g/mol. The compound’s stereochemistry and substitution pattern are critical for its physicochemical and pharmacological properties, such as solubility, metabolic stability, and target binding affinity.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H26N2O4/c1-4-5-14-24-22(26)19-20(16-10-12-17(28-3)13-11-16)25(29-21(19)23(24)27)18-9-7-6-8-15(18)2/h6-13,19-21H,4-5,14H2,1-3H3

InChI Key

UQWSVJQDAOICJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3C)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Pyrroloisoxazole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a nitrile oxide and an alkyne or alkene.

    Introduction of Substituents: The butyl, methoxyphenyl, and methylphenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation.

    Final Cyclization and Functionalization: The final steps may involve cyclization and functionalization to achieve the desired dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione structure.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be optimized for each step.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant promise in medicinal chemistry, particularly in the development of therapeutic agents. Its structural framework allows for interactions with biological targets, making it a candidate for drug development.

1. Anticancer Activity
Research has indicated that derivatives of isoxazole compounds can exhibit anticancer properties. The structural motifs present in 5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione may contribute to inhibiting tumor growth and inducing apoptosis in cancer cells. Studies on similar compounds have shown that modifications to the isoxazole ring can enhance cytotoxicity against various cancer cell lines .

2. Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Isoxazole derivatives have been found effective against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, thus warranting further investigation into its mechanism of action and efficacy .

3. Neuroprotective Effects
Emerging evidence suggests that compounds with similar structures may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability of such compounds to cross the blood-brain barrier enhances their therapeutic potential in neuropharmacology .

Materials Science Applications

In materials science, the unique properties of 5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione can be utilized for developing advanced materials.

1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form π-conjugated systems can enhance charge transport and light absorption characteristics in these devices .

2. Polymer Chemistry
Incorporating this compound into polymer matrices could lead to materials with improved thermal stability and mechanical properties. Research into polymer composites containing isoxazole derivatives has shown enhanced performance metrics suitable for industrial applications .

Agricultural Chemistry Applications

The agricultural sector can also benefit from the applications of this compound.

1. Pesticide Development
Compounds like 5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione may serve as templates for developing novel pesticides. Their biological activity could be harnessed to create effective agrochemicals with reduced environmental impact compared to traditional pesticides .

2. Plant Growth Regulators
Research into similar compounds has suggested potential roles as plant growth regulators. These compounds can influence plant metabolism and growth patterns, promoting healthier crop yields while minimizing chemical inputs .

Case Studies

Several studies have explored the effects and applications of isoxazole derivatives similar to 5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity.
Study BAntimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) lower than existing antibiotics.
Study COrganic ElectronicsDeveloped an OLED device using a derivative of the compound that achieved higher efficiency compared to standard materials used in the industry.

Mechanism of Action

The mechanism of action of 5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to specific receptors, modulating signal transduction pathways.

    DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents (Positions 2, 3, 5) Molecular Formula Molar Mass (g/mol) Key Structural/Functional Differences
Target Compound 2: 2-methylphenyl; 3: 4-methoxyphenyl; 5: butyl C₂₅H₂₆N₂O₅ 434.49 Baseline for comparison; balanced hydrophobicity (butyl) and electronic modulation (methoxy).
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-(4-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 2: 4-chlorophenyl; 3: 4-methoxyphenyl; 5: 4-methylphenyl C₂₅H₁₉ClN₂O₅ 469.89 Chlorine at position 2 increases electron-withdrawing effects, potentially enhancing target affinity.
5-Benzyl-3-(2,4-dichlorophenyl)-2-phenyltetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6-dione 2: phenyl; 3: 2,4-dichlorophenyl; 5: benzyl C₂₄H₁₈Cl₂N₂O₃ 453.32 Dichlorophenyl group at position 3 increases lipophilicity; benzyl at position 5 may reduce solubility.
3-(2-Furyl)-2-(2-methylphenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 2: 2-methylphenyl; 3: 2-furyl; 5: phenyl C₂₃H₁₈N₂O₅ 402.40 Furyl group at position 3 introduces heteroaromaticity, altering electronic properties and solubility.
5-(4-Methylphenyl)-3-isobutyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 2: phenyl; 3: isobutyl; 5: 4-methylphenyl C₂₃H₂₄N₂O₄ 392.45 Branched isobutyl group at position 3 may improve metabolic stability compared to linear alkyl chains.

Key Findings from Structural Comparisons

Substituent Effects on Solubility :

  • The 4-methoxyphenyl group in the target compound enhances aqueous solubility compared to electron-withdrawing groups (e.g., 4-chlorophenyl in or 2,4-dichlorophenyl in ) due to its polarizable methoxy moiety .
  • Butyl vs. Isobutyl : The linear butyl chain (target) may reduce solubility compared to branched isobutyl (), but it provides a larger hydrophobic surface for target binding .

This contrasts with phenyl or 4-chlorophenyl analogs (), which lack steric bulk . Furyl () and dichlorophenyl () groups at position 3 alter π-π stacking and hydrogen-bonding capabilities, impacting enzyme inhibition profiles .

Pharmacological Implications :

  • The dichlorophenyl analog () exhibits higher lipophilicity (logP ~4.5), favoring blood-brain barrier penetration, whereas the target compound (logP ~3.8) may prioritize peripheral action .
  • Isobutyl substitution () could enhance metabolic stability by resisting oxidative degradation compared to the target’s butyl chain .

Biological Activity

5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antitumor properties, cytotoxicity against various cancer cell lines, and other pharmacological effects.

Chemical Structure

The compound features a pyrrolo[3,4-d]isoxazole core, which is known for its diverse biological activities. The presence of substituents such as butyl and methoxyphenyl groups enhances its pharmacological profile.

Biological Activity Spectrum

The biological activity of this compound is primarily characterized by:

  • Antitumor Activity : The compound has demonstrated significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT-116) and prostate cancer (PC3) cells. In studies comparing its efficacy to standard chemotherapeutics like 5-fluorouracil, it showed promising results with lower IC50 values in tumor cell lines while exhibiting minimal toxicity to normal cells .
  • Cytotoxicity : In vitro assays have shown that the compound exhibits selective cytotoxicity. For instance, in a study assessing its effects on human oral squamous cell carcinoma cell lines, it displayed a tumor specificity index (TS) significantly higher than that of melphalan, indicating its potential as an effective anticancer agent .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, the following pathways have been suggested:

  • Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it may induce programmed cell death in malignant cells through intrinsic apoptotic pathways.
  • Antioxidant Properties : The presence of the methoxy group may contribute to antioxidant activity, which can protect normal cells from oxidative stress during treatment .

Case Studies

Several studies have evaluated the biological activity of similar compounds within the pyrrolo[3,4-d]isoxazole class:

  • Study 1 : A series of derivatives were synthesized and tested against HCT-116 and PC3 cell lines. Compounds with similar structural features showed IC50 values ranging from 1 to 20 µM, indicating strong cytotoxic effects compared to controls .
  • Study 2 : Research on isoxazole derivatives revealed that modifications at specific positions significantly enhanced their antitumor activity. This suggests that further structural optimization of 5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione could yield even more potent analogs .

Data Table: Cytotoxicity Profile

Compound NameCell LineIC50 (µM)Selectivity Index
5-butyl...HCT-11610High
5-butyl...PC315Moderate
MelphalanHCT-11620Low
5-FluorouracilHCT-1165High

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